Regioisomeric Comparison: Pyridin-4-yl-methyl vs. Pyridin-3-yl-methyl Attachment
CAS 2034271-97-9 bears the 2-(furan-2-yl)pyridin-4-yl regioisomer, whereas the close analog CAS 2034268-21-6 places the methylene linker at the pyridin-3-yl position. In benzo[d]thiazole-2-carboxamide EGFR inhibitor series, regioisomeric N-substitution alters cytotoxic potency: compound 6i (bearing a furan-2-ylmethyl N-substituent) exhibits IC50 values of 4.05, 12.17, and 6.76 µM against A549, HeLa, and SW480 cells, respectively, while other regioisomers in the same series showed moderate to weak potency [1]. Although these data derive from a distinct substitution series, they illustrate that regioisomeric variation within the benzothiazole-2-carboxamide scaffold can modulate cellular activity by >5-fold [1]. No direct head-to-head cytotoxicity data exist for CAS 2034271-97-9 vs. CAS 2034268-21-6.
| Evidence Dimension | Cytotoxic potency (IC50) dependence on N-substituent regioisomerism |
|---|---|
| Target Compound Data | Not directly reported in primary literature |
| Comparator Or Baseline | Compound 6i (6-[2-(diethylamino)-2-oxoethoxy]-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide): IC50 = 4.05 µM (A549), 12.17 µM (HeLa), 6.76 µM (SW480); other regioisomers in series: moderate to weak [1] |
| Quantified Difference | >5-fold potency variation observed across regioisomers in the same chemotype class [1] |
| Conditions | MTT assay, 48 h exposure; A549 (EGFR high), HeLa (EGFR high), SW480 (EGFR high) cell lines [1] |
Why This Matters
Procurement of the correct regioisomer is critical when SAR goals depend on pyridine nitrogen positioning for hinge-binding or hydrogen-bond interactions with kinase targets.
- [1] Zhao, Y. et al. Design, synthesis and cytotoxic evaluation of a novel series of benzo[d]thiazole-2-carboxamide derivatives as potential EGFR inhibitors. Med. Chem. Res. 2017, 26, 2180–2189. View Source
